molecular formula C22H23NO3 B11274790 2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide

2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide

Cat. No.: B11274790
M. Wt: 349.4 g/mol
InChI Key: WOVGNBXCNGDXSU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide is an organic compound with a complex structure that includes a benzofuran ring, a benzoyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the benzoyl group, and the final attachment of the propanamide moiety. Common reagents used in these reactions include benzoyl chloride, methylbenzofuran, and dimethylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. industrial methods often focus on optimizing reaction efficiency, reducing costs, and ensuring safety. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and benzoyl group play crucial roles in its activity, allowing it to bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(3-methylphenyl)propanamide
  • Propanamide, 2,2-dimethyl-N-(3-methylphenyl)

Uniqueness

2,2-Dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide is unique due to its complex structure, which includes both a benzofuran ring and a benzoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]propanamide

InChI

InChI=1S/C22H23NO3/c1-13-6-8-15(9-7-13)19(24)20-14(2)17-12-16(10-11-18(17)26-20)23-21(25)22(3,4)5/h6-12H,1-5H3,(H,23,25)

InChI Key

WOVGNBXCNGDXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C)C

Origin of Product

United States

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